1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride
CAS No.:
Cat. No.: VC17888768
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride -](/images/structure/VC17888768.png)
Specification
Molecular Formula | C8H18ClNO |
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Molecular Weight | 179.69 g/mol |
IUPAC Name | (3-propan-2-yloxolan-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H |
Standard InChI Key | RLQOIYORMFZOIG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1CCOC1CN.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride, defines its structure as a tetrahydrofuran derivative with:
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A propan-2-yl (isopropyl) group at the 3-position of the oxolane ring.
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A methanamine group (-CH₂NH₂) at the 2-position, protonated as a hydrochloride salt.
Structural Features
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Stereochemistry: The oxolane ring introduces two chiral centers (C2 and C3), but the compound’s specific enantiomeric form (e.g., rac-, cis-, or trans-) depends on synthetic conditions. For instance, rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride represents a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
Table 1: Key Identifiers
Property | Value | Source |
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CAS Registry Number | 1803606-64-5 (positional isomer) | |
PubChem CID | 86811638 (analog) | |
SMILES | CC(C)C1C(CCO1)CN.Cl | |
InChI Key | MCEGSBCXNOYTJR-UHFFFAOYSA-N |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step process involving:
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Oxolane Ring Formation: Cyclization of a diol precursor (e.g., 2,3-dihydroxypropane) with an isopropyl group introduced via alkylation.
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Amination: Reaction of the oxolane intermediate with methanamine under acidic conditions, followed by hydrochloride salt formation.
Reaction conditions (temperature, solvent, catalyst) are critical for controlling regioselectivity and enantiomeric purity. For example, using chiral catalysts or resolving agents can yield specific enantiomers.
Industrial Production
Industrial methods prioritize scalability and cost-efficiency:
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Continuous-Flow Reactors: Enhance reaction control and reduce byproducts.
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Crystallization: Purification via solvent recrystallization achieves >99% purity .
Table 2: Typical Synthetic Parameters
Parameter | Condition | Source |
---|---|---|
Temperature | 80–120°C | |
Catalyst | Pd/C or chiral ligands | |
Yield | 60–75% (lab scale) |
Physical and Chemical Properties
Physicochemical Data
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Solubility: Highly soluble in polar solvents (water, ethanol) .
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Stability: Hygroscopic; requires storage under anhydrous conditions at room temperature .
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch).
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NMR: ¹H NMR (400 MHz, D₂O) δ 3.70–3.85 (m, oxolane protons), 1.05 (d, J = 6.8 Hz, isopropyl CH₃).
Biological Activity and Applications
Industrial Uses
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